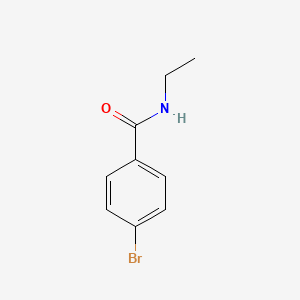

4-bromo-N-ethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFKDGIMTQHLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398996 | |

| Record name | 4-bromo-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41882-25-1 | |

| Record name | 4-bromo-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-bromo-N-ethylbenzamide synthesis from 4-bromobenzoic acid

An In-depth Technical Guide to the Synthesis of 4-bromo-N-ethylbenzamide from 4-bromobenzoic Acid

This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and outline the necessary safety and analytical procedures for successful execution. This document is intended for an audience of researchers, chemists, and drug development professionals with a foundational understanding of organic synthesis.

Introduction and Strategic Overview

The conversion of carboxylic acids to amides is one of the most fundamental and frequently performed transformations in organic chemistry. Amide bonds form the backbone of peptides and proteins and are present in a vast array of pharmaceuticals, polymers, and other functional materials. However, the direct reaction between a carboxylic acid and an amine is generally unfavorable. This is due to a competing acid-base reaction that forms a highly stable and unreactive carboxylate-ammonium salt.

To overcome this thermodynamic sink, the carboxylic acid must first be "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. The most common and cost-effective strategy is the conversion of the carboxylic acid to an acyl chloride. This guide will focus on a robust, two-step, one-pot synthesis strategy involving the activation of 4-bromobenzoic acid with thionyl chloride (SOCl₂) followed by an in-situ reaction with ethylamine.

The Chemistry: Mechanism and Rationale

The overall synthesis proceeds in two distinct mechanistic stages, which can be performed sequentially in the same reaction vessel.

Stage 1: Activation of 4-Bromobenzoic Acid

The carboxylic acid is converted into the highly reactive 4-bromobenzoyl chloride. Thionyl chloride is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[1]

The mechanism involves a nucleophilic attack by the carboxylic acid oxygen onto the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and, after a series of steps involving proton transfer and rearrangement, the tetrahedral intermediate collapses to form the acyl chloride, SO₂, and HCl.[2][3] The use of a catalytic amount of N,N-dimethylformamide (DMF) is common in these reactions as it forms the Vilsmeier reagent in-situ, which accelerates the conversion to the acyl chloride.[4]

Stage 2: Nucleophilic Acyl Substitution

The generated 4-bromobenzoyl chloride is a potent electrophile. It readily reacts with a nucleophile like ethylamine. This reaction proceeds via the canonical nucleophilic addition-elimination mechanism.[5][6]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[5]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.[6]

-

Deprotonation: The resulting product is a protonated amide. A base is required to remove the proton from the nitrogen atom to yield the final, neutral this compound. In this protocol, a second equivalent of ethylamine acts as this base (an "acid scavenger"), which is converted into ethylammonium chloride.[6][7]

The complete workflow is summarized in the diagram below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent / Material | Molecular Wt. | Quantity (moles) | Quantity (mass/vol) | Role |

| 4-Bromobenzoic acid | 201.02 g/mol | 25.0 mmol | 5.03 g | Starting Material |

| Thionyl chloride (SOCl₂) | 118.97 g/mol | 30.0 mmol (1.2 eq) | 2.2 mL | Activating Agent |

| N,N-Dimethylformamide (DMF) | - | Catalytic | ~2 drops | Catalyst |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL | Solvent |

| Ethylamine (70% solution in H₂O) | 45.08 g/mol | 55.0 mmol (2.2 eq) | 5.0 mL | Nucleophile & Base |

| 1 M Hydrochloric Acid (HCl) | - | - | As needed | Work-up (Washing) |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed | Work-up (Washing) |

| Saturated Sodium Chloride (Brine) | - | - | As needed | Work-up (Washing) |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | Drying Agent |

| Ethanol/Water mixture | - | - | As needed | Recrystallization Solvent |

Step-by-Step Procedure

Stage 1: Acyl Chloride Formation

-

To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (5.03 g, 25.0 mmol).

-

Add anhydrous dichloromethane (50 mL) to the flask.

-

Add a few drops (~2) of N,N-dimethylformamide (DMF).

-

Carefully add thionyl chloride (2.2 mL, 30.0 mmol) to the suspension at room temperature via syringe. Caution: This is an exothermic reaction that releases HCl and SO₂ gas. Ensure adequate ventilation in a fume hood.[8]

-

Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material to form a clear solution.[8]

-

After 2 hours, allow the reaction to cool to room temperature. The solution now contains the active 4-bromobenzoyl chloride.

Stage 2: Amidation and Work-up

-

Cool the reaction flask containing the 4-bromobenzoyl chloride solution to 0°C in an ice-water bath.

-

In a separate beaker, prepare a solution of ethylamine (5.0 mL of 70% aq. solution, ~55.0 mmol) in 20 mL of cold water.

-

Slowly add the cold ethylamine solution dropwise to the stirred acyl chloride solution at 0°C. Caution: This reaction is highly exothermic. A white precipitate (the product and ethylammonium chloride) will form immediately.[6]

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel. Add 50 mL of water and 50 mL of DCM.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess ethylamine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally 50 mL of brine.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification

-

The crude this compound can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Add hot water dropwise until the solution becomes faintly cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Characterization of this compound

Validation of the product's identity and purity is crucial. The following are expected analytical results.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups. The spectrum of the product should show:

-

N-H Stretch: A single, sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.[9][10]

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption peak in the range of 1630-1680 cm⁻¹.[10][11][12]

-

N-H Bend (Amide II band): A peak around 1550 cm⁻¹.[11][13] The broad O-H stretch from the starting carboxylic acid (centered around 3000 cm⁻¹) should be absent.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) confirms the structure. In a solvent like CDCl₃, the spectrum should exhibit:

-

Aromatic Protons: Two doublets in the range of δ 7.5-7.8 ppm, integrating to 2H each. This AA'BB' pattern is characteristic of a 1,4-disubstituted benzene ring.[14]

-

N-H Proton: A broad singlet or triplet around δ 6.0-6.5 ppm (can exchange with D₂O), integrating to 1H.[14]

-

Methylene Protons (-CH₂-): A quartet around δ 3.4-3.5 ppm, integrating to 2H (coupled to the methyl protons).

-

Methyl Protons (-CH₃): A triplet around δ 1.2-1.3 ppm, integrating to 3H (coupled to the methylene protons).

Mass Spectrometry

Mass spectrometry (MS) confirms the molecular weight. The spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For C₉H₁₀BrNO, the expected m/z values would be approximately 227 and 229.

Safety and Handling

Strict adherence to safety protocols is mandatory for this synthesis.

Caption: Key safety considerations for reagents and required controls.

-

Thionyl Chloride (SOCl₂): Extremely corrosive and a lachrymator. It reacts violently with water, releasing toxic gases (SO₂ and HCl).[15][16] Always handle in a fume hood, away from moisture, wearing appropriate gloves, lab coat, and eye/face protection.[17] Work involving SOCl₂ should never be left unattended.

-

Ethylamine: Flammable and corrosive. The vapor can cause respiratory irritation. Handle in a well-ventilated area or fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation by handling in a fume hood.

-

Waste Disposal: All chemical waste, including solvents and aqueous washes, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Conclusion

The synthesis of this compound from 4-bromobenzoic acid via an acyl chloride intermediate is a reliable and scalable method. The key to success lies in the careful activation of the carboxylic acid and the controlled addition of the amine. By understanding the underlying mechanisms and adhering strictly to the detailed protocol and safety precautions outlined in this guide, researchers can confidently produce this valuable chemical intermediate for further application in their scientific endeavors.

References

- 1. iajpr.com [iajpr.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. quora.com [quora.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. fishersci.com [fishersci.com]

- 16. westliberty.edu [westliberty.edu]

- 17. carlroth.com:443 [carlroth.com:443]

A Comprehensive Technical Guide to the Synthesis of 4-bromo-N-ethylbenzamide from 4-bromobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of 4-bromo-N-ethylbenzamide, a valuable compound in medicinal chemistry and materials science. The primary focus is on the reaction of 4-bromobenzoyl chloride with ethylamine, a classic example of nucleophilic acyl substitution. This document will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations, and outline methods for the purification and characterization of the final product. By integrating theoretical principles with practical laboratory insights, this guide serves as a comprehensive resource for researchers engaged in the synthesis of N-substituted benzamides.

Introduction: The Significance of N-Substituted Benzamides

N-substituted benzamides are a class of organic compounds characterized by a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom bearing an alkyl or aryl substituent. This structural motif is prevalent in a wide array of biologically active molecules and functional materials. For instance, the amide bond is the fundamental linkage in peptides and proteins.[1] In the pharmaceutical industry, numerous drugs contain the N-substituted benzamide core, exhibiting activities ranging from antiemetic to antipsychotic.[2] The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules, where the bromine atom can be further functionalized through various cross-coupling reactions.[3]

The synthesis of amides from acyl chlorides and amines is a cornerstone of organic synthesis.[1] This reaction, often referred to as the Schotten-Baumann reaction, is widely utilized due to its high efficiency and broad substrate scope.[4][5][6] This guide will focus on a specific application of this reaction: the synthesis of this compound.

Reaction Mechanism and Theoretical Framework

The formation of this compound from 4-bromobenzoyl chloride and ethylamine proceeds via a nucleophilic acyl substitution mechanism.[7] This is a two-step process involving addition and elimination.

Step 1: Nucleophilic Attack (Addition)

The reaction commences with the lone pair of electrons on the nitrogen atom of ethylamine acting as a nucleophile and attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.[8] The high electronegativity of both the oxygen and chlorine atoms attached to the carbonyl carbon renders it electron-deficient and thus susceptible to nucleophilic attack.[8] This initial attack results in the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge.[7]

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. This concerted electronic rearrangement leads to the expulsion of the chloride ion, which is an excellent leaving group.[7]

Step 3: Deprotonation

The resulting positively charged nitrogen atom is then deprotonated. In the presence of excess ethylamine, a second molecule of ethylamine acts as a base, abstracting a proton from the nitrogen to yield the final, neutral this compound product and an ethylammonium chloride salt.[7] The use of a base is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1]

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound. This protocol has been designed to be self-validating, with clear checkpoints and expected observations.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Bromobenzoyl chloride | 219.45 | 3.0 g | 0.0137 | Corrosive, lachrymator, moisture-sensitive.[9] |

| Ethylamine (70% in water) | 45.08 | 3.03 mL | 0.0303 | Flammable, corrosive. |

| Dichloromethane (DCM) | 84.93 | 25 mL | - | Volatile, use in a fume hood. |

| 3 M Hydrochloric Acid (HCl) | 36.46 | 15 mL | - | Corrosive. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 10 mL | - | |

| Brine (Saturated NaCl) | 58.44 | 10 mL | - | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~2 g | - | Drying agent. |

| Diethyl Ether | 74.12 | ~8 mL | - | Highly flammable. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.0 g of 4-bromobenzoyl chloride in 15 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Ethylamine: While stirring vigorously, slowly add 3.03 mL of 70% aqueous ethylamine solution dropwise to the cooled solution of 4-bromobenzoyl chloride. The addition should be controlled to maintain the reaction temperature between 0-5 °C.[10]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 2 hours.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5 mL of 3 M HCl (three times), 4 mL of saturated sodium bicarbonate solution (twice), and 2 mL of brine (twice).[10]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Solvent Removal: Filter the dried organic layer to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification:

-

Add approximately 8 mL of diethyl ether to the crude product and stir for 30 minutes.[10]

-

Cool the mixture to 0 °C in an ice bath and then collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

-

Drying: Dry the purified this compound in a vacuum oven at a temperature not exceeding 50 °C to a constant weight.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Safety and Handling

Proper safety precautions are paramount when performing this synthesis.

-

4-Bromobenzoyl chloride: This compound is corrosive and a lachrymator, meaning it can cause severe skin and eye burns and is an irritant to the respiratory tract.[9][11] It is also moisture-sensitive and will react with water to produce hydrochloric acid.[9] Always handle 4-bromobenzoyl chloride in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Ethylamine: Ethylamine is a flammable and corrosive liquid. It can cause severe skin and eye irritation. Handle in a fume hood and avoid sources of ignition.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted in a fume hood.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle with appropriate PPE.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][13] All waste materials should be disposed of in accordance with institutional and local regulations.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule. Expected signals include those for the aromatic protons, the methylene (-CH₂-) protons of the ethyl group, and the methyl (-CH₃) protons of the ethyl group.[14] The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.[14]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks to look for include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-H stretches of the aromatic and alkyl groups.[14]

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₉H₁₀BrNO).[15] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks separated by 2 m/z units.

Physical Properties

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range is indicative of high purity. The reported melting point for 4-bromo-N-tert-butyl-benzamide is 133-134 °C, providing a reference for a similar structure.[10]

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system suggests a pure compound.

Conclusion

The synthesis of this compound from 4-bromobenzoyl chloride and ethylamine is a robust and well-established procedure that exemplifies the Schotten-Baumann reaction. This guide has provided a comprehensive overview of the reaction, including its mechanism, a detailed experimental protocol, safety considerations, and methods for product characterization. By following the procedures outlined herein, researchers can reliably synthesize this valuable compound for further applications in drug discovery and materials science. Adherence to safety protocols and thorough characterization of the final product are essential for ensuring the integrity and reproducibility of the experimental results.

References

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. grokipedia.com [grokipedia.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. prepchem.com [prepchem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources [mdpi.com]

Schotten-Baumann reaction for 4-bromo-N-ethylbenzamide synthesis

An In-Depth Technical Guide to the Schotten-Baumann Synthesis of 4-bromo-N-ethylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Schotten-Baumann reaction is a cornerstone of organic synthesis, providing a robust and efficient method for the acylation of nucleophiles such as amines and alcohols.[1][2] This guide offers a detailed exploration of this reaction, specifically tailored to the synthesis of this compound, a representative N-substituted benzamide. The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceutical agents due to its unique chemical properties and biological activity.[3][4] This document provides a comprehensive overview of the reaction's principles, a detailed mechanistic breakdown, a field-tested experimental protocol, and critical insights into process optimization and troubleshooting, aiming to equip researchers with the knowledge to confidently execute and adapt this vital transformation.

The Schotten-Baumann Reaction: Core Principles

First described by German chemists Carl Schotten and Eugen Baumann in the 1880s, the reaction facilitates the synthesis of amides from amines and acid chlorides.[1][5] Its enduring utility is rooted in its operational simplicity and high efficiency. The reaction is characterized by "Schotten-Baumann conditions," which typically involve a two-phase solvent system, consisting of an organic solvent and water.[1][6]

Key Roles of Reagents:

-

Acyl Chloride (Electrophile): In this synthesis, 4-bromobenzoyl chloride serves as the acylating agent. The electron-withdrawing nature of the carbonyl oxygen and the chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Amine (Nucleophile): Ethylamine acts as the nucleophile, utilizing the lone pair of electrons on the nitrogen atom to attack the electrophilic carbonyl carbon of the acyl chloride.[7]

-

Aqueous Base (Acid Scavenger): An aqueous solution of a base, typically sodium hydroxide (NaOH), is essential.[6][8] It serves two critical functions:

-

Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[9][10] This is crucial because the formation of HCl would otherwise protonate the unreacted amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.[9][10]

-

Driving Equilibrium: By consuming the acid byproduct, the base drives the reaction equilibrium towards the formation of the amide product.[8][9]

-

-

Biphasic Solvent System: The use of an immiscible organic solvent (e.g., dichloromethane) and water is a hallmark of the reaction.[1][11] The starting materials and the final amide product typically reside in the organic phase, while the base and the neutralized HCl byproduct (NaCl) are in the aqueous phase.[1][5] This separation minimizes the undesirable hydrolysis of the reactive acyl chloride by the aqueous base.[2]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound from 4-bromobenzoyl chloride and ethylamine is a classic example of nucleophilic acyl substitution.[2][12] The mechanism proceeds through a well-defined addition-elimination pathway.

Reaction Scheme: 4-bromobenzoyl chloride + Ethylamine --(NaOH, H₂O/DCM)--> this compound + HCl

The hydrochloric acid byproduct is immediately neutralized by the sodium hydroxide base.[8]

Detailed Mechanism:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the ethylamine nitrogen on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.[10][11] This forms a transient tetrahedral intermediate.[12]

-

Collapse of the Intermediate: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[10]

-

Deprotonation: The resulting protonated amide is then deprotonated by the base (hydroxide ion) present in the aqueous phase. This step regenerates the neutral amide product, this compound, and drives the reaction to completion.[8][10]

Caption: Nucleophilic acyl substitution mechanism for the Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Role |

| 4-bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 1.0 eq | Electrophile |

| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 1.2 eq | Nucleophile |

| Sodium Hydroxide | NaOH | 40.00 | 2.5 eq | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~10 mL / mmol | Organic Solvent |

| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | Workup |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Workup |

| Brine | NaCl (aq) | 58.44 | As needed | Workup |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying Agent |

3.2. Safety Precautions

-

4-bromobenzoyl chloride is corrosive and moisture-sensitive.[13] It reacts with water to release HCl gas. All handling must be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

The reaction can be exothermic. The addition of the acyl chloride should be controlled, and external cooling is necessary.

3.3. Step-by-Step Synthesis Workflow

-

Reagent Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.2 eq) in dichloromethane.

-

In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (2.5 eq).[14]

-

-

Reaction Setup:

-

Place the flask containing the ethylamine solution in an ice-water bath and begin vigorous stirring. The biphasic system is crucial for success.

-

Slowly add the 10% NaOH solution to the stirred amine solution.[14]

-

-

Acyl Chloride Addition:

-

Dissolve 4-bromobenzoyl chloride (1.0 eq) in a minimal amount of dichloromethane.[14]

-

Transfer this solution to a dropping funnel and add it dropwise to the vigorously stirred, cooled biphasic mixture over 20-30 minutes. Maintain the internal temperature between 0 and 10 °C.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring for 2-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting acyl chloride is consumed.[13]

-

-

Workup and Extraction:

-

Drying and Isolation:

-

Dry the organic layer over anhydrous sodium sulfate.[13]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a pure crystalline solid.[13]

-

Caption: Step-by-step workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

While the Schotten-Baumann reaction is reliable, certain challenges can arise. Understanding potential pitfalls is key to maximizing yield and purity.

4.1. Key Side Reaction: Hydrolysis of Acyl Chloride The primary competing reaction is the hydrolysis of 4-bromobenzoyl chloride by the aqueous hydroxide, which forms the unreactive 4-bromobenzoate salt. To mitigate this:

-

Vigorous Stirring: Ensures efficient mixing between the two phases, promoting the reaction between the amine (in the organic phase) and the acyl chloride over the hydrolysis reaction at the interface.

-

Low Temperature: Keeps the rate of hydrolysis low.[15]

-

Controlled Addition: Adding the acyl chloride slowly prevents a localized excess that could be more susceptible to hydrolysis.

4.2. Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Significant hydrolysis of acyl chloride. 3. Product loss during workup. | 1. Extend reaction time; confirm completion with TLC. 2. Ensure vigorous stirring and maintain low temperature during addition. 3. Perform careful extractions; avoid aggressive washing. |

| Impure Product | 1. Presence of unreacted 4-bromobenzoic acid (from hydrolysis). 2. Diacylation of the amine (less common with primary amines). | 1. Ensure thorough washing with sat. NaHCO₃ solution during workup to remove acidic impurities. 2. Use a slight excess of the amine, not the acyl chloride. |

| Oily Product, Fails to Crystallize | Presence of residual solvent or impurities. | Purify via column chromatography on silica gel. Ensure the product is fully dry using a high vacuum. |

4.3. Product Characterization The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and signals in the aromatic region corresponding to the disubstituted benzene ring.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, the ethyl group carbons, and the aromatic carbons.

-

FT-IR: A strong absorption band for the amide C=O stretch (typically ~1630-1680 cm⁻¹) and a band for the N-H stretch (~3300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₁₀BrNO, showing the characteristic isotopic pattern for a bromine-containing compound.

Relevance in Drug Discovery

The N-substituted benzamide framework is a cornerstone in modern pharmacology. Derivatives of this class have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The synthesis of novel analogues, such as this compound, is a critical activity in hit-to-lead and lead optimization campaigns, where systematic structural modifications are explored to enhance potency, selectivity, and pharmacokinetic properties.[16][17] The reliability of the Schotten-Baumann reaction makes it an indispensable tool in building libraries of these valuable compounds for biological screening.

Conclusion

The Schotten-Baumann reaction remains a highly relevant and powerful method for amide synthesis in both academic and industrial settings. Its application to the synthesis of this compound showcases its utility in creating valuable building blocks for drug discovery. By understanding the underlying mechanism, adhering to a carefully designed protocol, and being aware of potential side reactions, researchers can effectively leverage this classic transformation to advance their scientific objectives.

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. testbook.com [testbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. byjus.com [byjus.com]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 12. jk-sci.com [jk-sci.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. sciencemadness.org [sciencemadness.org]

- 16. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Amide Coupling Reaction for the Synthesis of 4-bromo-N-ethylbenzamide

This guide provides a comprehensive technical overview of the amide coupling reaction for the synthesis of 4-bromo-N-ethylbenzamide, a valuable intermediate in pharmaceutical and materials science research. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, practical experimental protocols, and critical considerations for achieving high-yield, high-purity synthesis.

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of chemical synthesis, most notably forming the backbone of peptides and proteins.[1] Its remarkable stability and prevalence in biologically active molecules make its efficient formation a paramount objective in medicinal chemistry.[2] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive carboxylate-ammonium salt.[3] Consequently, a vast array of coupling reagents has been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[1][4]

This guide will focus on the synthesis of this compound from 4-bromobenzoic acid and ethylamine, exploring two of the most robust and widely adopted coupling strategies: carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and a uronium salt-based approach utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

General Reaction Scheme & Workflow

The overall transformation involves the formation of an amide bond between the carboxyl group of 4-bromobenzoic acid and the amino group of ethylamine. The general workflow is a multi-step process that begins with the activation of the carboxylic acid, followed by the introduction of the amine, and concludes with work-up and purification of the final product.

Caption: General experimental workflow for the synthesis of this compound.

Mechanistic Insights: Activating the Carboxyl Group

The success of the amide coupling reaction hinges on the effective activation of the carboxylic acid. Here, we dissect the mechanisms of the EDC/HOBt and HATU coupling strategies.

EDC/HOBt Mediated Coupling

The use of a carbodiimide like EDC is a classic and cost-effective method for amide bond formation.[3] The reaction proceeds through a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea.[5] The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form a more stable HOBt-ester, which is less prone to racemization and readily undergoes aminolysis.[2][7]

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

HATU Mediated Coupling

HATU is a uronium salt-based coupling reagent that offers high efficiency and rapid reaction times, particularly for challenging substrates.[8][9] The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, such as diisopropylethylamine (DIPEA).[10] The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[8] This is rapidly converted to a highly reactive OAt-active ester, which then reacts with the amine to form the desired amide.[11] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, accelerating the reaction.[8]

Caption: Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific scale and purity requirements of the experiment.

Materials and Reagents

| Reagent/Material | Purpose | Supplier Recommendation |

| 4-Bromobenzoic acid | Starting material | High purity (>98%) |

| Ethylamine (2.0 M in THF) | Starting material | Solution form for easier handling |

| EDC·HCl | Coupling reagent | Store under inert gas, handle quickly |

| HOBt | Additive | Anhydrous grade is preferred |

| HATU | Coupling reagent | Store under inert gas, handle quickly |

| DIPEA | Non-nucleophilic base | Distill before use for best results |

| Anhydrous DMF or DCM | Solvent | Sure/Seal™ or freshly dried |

| Ethyl acetate, Hexanes | Solvents for work-up and chromatography | HPLC grade |

| Saturated aq. NaHCO₃ | Work-up | |

| Brine | Work-up | |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | |

| Silica gel | Stationary phase for chromatography | 230-400 mesh |

Protocol 1: EDC/HOBt Coupling

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzoic acid (1.0 equiv), HOBt (1.2 equiv), and dissolve in anhydrous DMF or DCM (to make a ~0.2 M solution).[7]

-

Add ethylamine solution (1.1 equiv) to the mixture.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[7]

-

If using DCM as a solvent, add DIPEA (2.5 equiv) dropwise.[7]

-

Allow the reaction to warm to room temperature and stir for 8-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[12]

Protocol 2: HATU Coupling

-

To a round-bottom flask under an inert atmosphere, dissolve 4-bromobenzoic acid (1.0 equiv) in anhydrous DMF.

-

Add DIPEA (2.5 equiv) and cool the mixture to 0 °C in an ice bath.[13]

-

Add HATU (1.1 equiv) to the solution and stir for 15-30 minutes for pre-activation.[13]

-

Add the ethylamine solution (1.1 equiv) dropwise to the activated mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.[14]

Work-up and Purification

Proper work-up and purification are critical for obtaining the desired product in high purity. The choice between chromatography and recrystallization will depend on the scale of the reaction and the nature of any impurities.

Caption: General workflow for the work-up and purification of this compound.

Detailed Work-up Procedure:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x). The aqueous washes are particularly important when using EDC, as the urea byproduct is water-soluble.[12]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[15]

Summary and Recommendations

Both EDC/HOBt and HATU are excellent choices for the synthesis of this compound. The selection of the coupling reagent often depends on factors such as cost, reaction time, and the scale of the synthesis.

| Parameter | EDC/HOBt | HATU |

| Cost | Lower | Higher |

| Reaction Time | Longer (8-24 h) | Shorter (1-4 h) |

| Efficiency | Generally good to excellent | Excellent, especially for difficult couplings[16] |

| Byproducts | Water-soluble urea | Tetramethylurea (can be challenging to remove)[17] |

| Recommendation | Ideal for large-scale synthesis and when cost is a primary concern. | Preferred for rapid synthesis, small-scale reactions, and when dealing with sterically hindered or electron-deficient partners.[18] |

For the synthesis of this compound, where the coupling partners are not particularly sterically hindered, the EDC/HOBt method provides a robust and economical solution. For rapid optimization and high-throughput synthesis applications, HATU is the superior choice due to its faster reaction kinetics and generally higher yields.[16]

References

- 1. hepatochem.com [hepatochem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Amide Synthesis [fishersci.dk]

- 5. Carbodiimide - Wikipedia [en.wikipedia.org]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. HATU - Wikipedia [en.wikipedia.org]

- 9. file.globalso.com [file.globalso.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-bromo-N-ethylbenzamide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-bromo-N-ethylbenzamide (CAS No. 41882-25-1), a key intermediate in pharmaceutical and materials science research.[1][2] As a Senior Application Scientist, this document moves beyond a mere recitation of data, focusing instead on the integrated logic of structural elucidation through a multi-technique spectroscopic approach. We will explore the causality behind the expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols described herein are designed as a self-validating system, where orthogonal techniques converge to provide an unambiguous confirmation of molecular identity, purity, and structure. This guide is intended for researchers, scientists, and drug development professionals who require a robust and defensible methodology for chemical characterization.

Introduction: The Imperative for Rigorous Characterization

This compound is a disubstituted aromatic amide. Its structure, featuring a brominated phenyl ring, an amide linkage, and an N-ethyl group, presents a distinct set of spectroscopic signatures. Accurate characterization is paramount, as the precise arrangement of these functional groups dictates the molecule's chemical reactivity, biological activity, and physical properties. An error in structural confirmation can have cascading effects on research outcomes, leading to flawed structure-activity relationship (SAR) studies and irreproducible results.

The strategy outlined in this guide employs a synergistic application of multiple spectroscopic techniques. This orthogonal approach ensures that the limitations of one method are compensated for by the strengths of another, culminating in a highly trustworthy and comprehensive structural dossier.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, it is crucial to visualize the molecule and anticipate the origin of its spectroscopic signals.

Molecular Formula: C₉H₁₀BrNO[1][2] Molecular Weight: 228.09 g/mol [1][2]

The key structural features to be interrogated are:

-

The 1,4-disubstituted (para) aromatic ring: This will give rise to a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum.

-

The secondary amide group (-CONH-): This functional group has highly characteristic vibrational modes in IR spectroscopy and influences the chemical shifts of adjacent protons and carbons.

-

The N-ethyl group (-NHCH₂CH₃): This moiety will produce a classic triplet-quartet pattern in the ¹H NMR spectrum.

-

The bromine atom: Its presence will be definitively confirmed by the unique isotopic pattern (⁷⁹Br/⁸¹Br) in mass spectrometry.

The following workflow provides a logical pathway for the complete characterization of the molecule.

Caption: Workflow for the Spectroscopic Elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. Based on data from closely related analogues like 4-bromo-N-methylbenzamide, the following signals are predicted.[3]

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~8.5 - 9.0 | Broad Singlet | 1H | N-H (Amide) | The amide proton is deshielded by the adjacent carbonyl group and its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding. |

| ~7.70 | Doublet | 2H | Ar-H (ortho to C=O) | These protons are deshielded by the anisotropic effect of the electron-withdrawing carbonyl group, causing them to appear downfield. They are split by the adjacent meta protons. |

| ~7.60 | Doublet | 2H | Ar-H (ortho to Br) | These protons are slightly more shielded than their counterparts ortho to the carbonyl. The para-substitution pattern leads to a complex AA'BB' system that often appears as two distinct doublets. |

| ~3.45 | Quartet (dq) | 2H | -CH₂- (Ethyl) | This methylene group is adjacent to both the nitrogen atom and a methyl group. It is split into a quartet by the three methyl protons and may show further splitting from the N-H proton. |

| ~1.25 | Triplet | 3H | -CH₃ (Ethyl) | The terminal methyl group is split into a triplet by the two adjacent methylene protons, following the n+1 rule. It appears in the typical aliphatic region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~167 | C=O (Amide) | The carbonyl carbon is highly deshielded due to the electronegativity of the double-bonded oxygen, placing it far downfield. This is a highly diagnostic peak for the amide group. |

| ~134 | Ar-C (ipso to C=O) | The quaternary carbon attached to the carbonyl group. Its chemical shift is influenced by the substituent effect of the amide. |

| ~132 | Ar-C (ortho to Br) | Aromatic carbons adjacent to the bromine atom. |

| ~129 | Ar-C (ortho to C=O) | Aromatic carbons adjacent to the carbonyl group. |

| ~126 | Ar-C (ipso to Br) | The quaternary carbon directly bonded to the bromine atom. Its signal is often broadened or of lower intensity. |

| ~35 | -CH₂- (Ethyl) | The methylene carbon of the ethyl group, attached to the nitrogen. |

| ~15 | -CH₃ (Ethyl) | The terminal methyl carbon of the ethyl group, appearing in the upfield aliphatic region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, allowing for its observation.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to at least 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A longer relaxation delay (5-10 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Based on spectra of related amides and aromatic compounds, the following key vibrational frequencies are expected.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Causality |

| ~3300 | N-H Stretch | Secondary Amide | Medium | This peak corresponds to the stretching vibration of the nitrogen-hydrogen bond. Its position and broadness are indicative of hydrogen bonding. |

| ~3050 | Aromatic C-H Stretch | Phenyl Ring | Medium | Stretching vibrations of the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹. |

| ~2970, ~2870 | Aliphatic C-H Stretch | Ethyl Group | Medium | Asymmetric and symmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups. |

| ~1640 | C=O Stretch (Amide I Band) | Amide | Strong | This is one of the most characteristic and intense peaks in the spectrum, arising from the carbonyl stretching vibration. Its position is sensitive to conjugation and H-bonding. |

| ~1540 | N-H Bend (Amide II Band) | Amide | Medium | This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a hallmark of secondary amides. |

| ~1600, ~1480 | C=C Aromatic Ring Stretch | Phenyl Ring | Medium | These absorptions are due to the stretching of the carbon-carbon double bonds within the aromatic ring. |

| ~1010 | C-Br Stretch | Aryl Halide | Medium | The vibration of the carbon-bromine bond. |

| ~830 | C-H Out-of-Plane Bend | Phenyl Ring | Strong | For a 1,4-disubstituted (para) benzene ring, a strong absorption in this region is highly diagnostic of the substitution pattern. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal). ATR is a modern, preferred method as it requires minimal sample preparation.

-

Background Scan: Before analyzing the sample, run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: After acquisition, perform an ATR correction and baseline correction using the spectrometer software to ensure accurate peak positions and intensities.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecular formula and fragmentation pattern of a compound.

Predicted Mass Spectrum

For this compound, electron ionization (EI) is a common technique that will induce fragmentation.

-

Molecular Ion (M⁺): The most critical signal will be the molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope. The expected m/z values will be:

-

m/z ≈ 227 (for C₉H₁₀⁷⁹BrNO)

-

m/z ≈ 229 (for C₉H₁₀⁸¹BrNO) This characteristic M, M+2 isotopic pattern is irrefutable evidence for the presence of a single bromine atom.

-

-

Key Fragmentation Pathways: The molecular ion will fragment in predictable ways, providing further structural confirmation. A key fragmentation event for amides is the alpha-cleavage.

Caption: Predicted Major Fragmentation Pathway for this compound in EI-MS.

-

Loss of the Ethylamino Radical: Cleavage of the amide C-N bond can lead to the formation of the stable 4-bromobenzoyl cation at m/z 183/185 . This is often a very prominent peak in the spectrum.

-

Loss of Bromine: The 4-bromobenzoyl cation can then lose a bromine radical to form the benzoyl cation at m/z 105 .

-

Loss of Carbon Monoxide: Subsequent loss of CO from the benzoyl cation yields the phenyl cation at m/z 77 .

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection (typically a quadrupole analyzer).

-

GC Method:

-

Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution.

-

Column: Use a standard non-polar capillary column (e.g., HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C. This separates the analyte from any impurities.

-

-

MS Method:

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of all relevant ions.

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound, identifying the molecular ion and key fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Predicted UV-Vis Spectrum

The chromophore in this compound is the substituted benzene ring conjugated with the carbonyl group. This system is expected to exhibit characteristic absorptions in the UV region. Based on data for 4-bromobenzamide, two main absorption bands are anticipated.[7]

-

λ_max ≈ 200-220 nm: This corresponds to a high-energy π → π* transition within the aromatic system.

-

λ_max ≈ 240-260 nm: This band is likely due to a combination of a π → π* transition involving the entire conjugated benzamide system and a weaker n → π* transition from the non-bonding electrons on the carbonyl oxygen. The bromine substituent causes a bathochromic (red) shift compared to unsubstituted benzamide.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent that dissolves the sample well. Ethanol or methanol are common choices.

-

Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range of 0.2 to 0.8 AU. This is crucial for adherence to the Beer-Lambert Law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill one cuvette with the pure solvent to serve as the reference/blank.

-

Fill a second matched cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer and perform a baseline correction with the solvent.

-

Scan the sample across a wavelength range from 190 nm to 400 nm.

-

Record the wavelength(s) of maximum absorbance (λ_max).

-

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of this multi-technique approach lies in the integration of all data points. Each spectrum provides a piece of the puzzle, and together they form a cohesive and self-validating picture of the molecular structure.

-

MS confirms the molecular formula (C₉H₁₀BrNO) via the molecular ion at m/z 227/229.

-

IR confirms the presence of key functional groups: a secondary amide (N-H at ~3300, C=O at ~1640, N-H bend at ~1540 cm⁻¹), an aromatic ring (~3050, 1600, 1480 cm⁻¹), and an alkyl chain (~2970 cm⁻¹). The strong peak at ~830 cm⁻¹ strongly suggests para-substitution.

-

¹H NMR confirms the para-substituted aromatic ring (two doublets), the N-ethyl group (quartet and triplet), and the amide proton (broad singlet). Integration (2H:2H:1H:2H:3H) matches the proton count of the proposed structure.

-

¹³C NMR confirms the number of unique carbons: one carbonyl, four aromatic, and two aliphatic, matching the structure perfectly.

-

UV-Vis confirms the presence of the conjugated benzamide chromophore.

When all predicted data align with the experimental results, the structure of this compound can be assigned with an exceptionally high degree of confidence.

Conclusion

The spectroscopic characterization of this compound is a systematic process that relies on the logical application of orthogonal analytical techniques. By understanding the principles behind each method and predicting the expected spectral outcomes, a researcher can efficiently and accurately confirm the identity and purity of their material. This guide provides the technical framework and field-proven insights necessary to execute this characterization with scientific rigor and integrity, ensuring the generation of reliable and defensible data for any research or development application.

References

- 1. This compound | 41882-25-1 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. rsc.org [rsc.org]

- 4. pure.uva.nl [pure.uva.nl]

- 5. 4-BROMOBENZAMIDE(698-67-9) IR Spectrum [m.chemicalbook.com]

- 6. 4'-Bromoacetanilide(103-88-8) IR Spectrum [m.chemicalbook.com]

- 7. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role of NMR in Modern Structural Elucidation

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-bromo-N-ethylbenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1][2][3] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR allows for the detailed mapping of a molecule's carbon-hydrogen framework. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic amide. The principles and methodologies discussed herein are designed for researchers, scientists, and drug development professionals who rely on precise structural characterization for their work. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing a framework for predictive and confirmatory analysis.

Molecular Structure and Analytical Rationale

Understanding the NMR spectra begins with a clear depiction of the molecule's structure and the unique electronic environment of each nucleus.

Caption: Molecular structure of this compound with atom numbering.

The molecule possesses several key features that dictate its NMR signature:

-

A para-substituted aromatic ring , which simplifies the aromatic region into a characteristic pattern.

-

An amide functional group , with its associated carbonyl carbon and N-H proton, which exhibits specific chemical shifts and potential for restricted rotation.

-

An ethyl group attached to the amide nitrogen, providing classic triplet and quartet signals.

This combination of functional groups creates a distinct and interpretable set of signals in both ¹H and ¹³C NMR spectra.

Part 1: ¹H NMR Spectral Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their connectivity to neighboring protons.[3]

Experimental Protocol: Data Acquisition

A self-validating protocol ensures reproducibility and data integrity. The following is a standard operating procedure for acquiring a high-quality ¹H NMR spectrum.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

-

Deuterated Solvent (e.g., CDCl₃): Using a solvent where protons are replaced by deuterium is critical to avoid a large, overwhelming solvent signal in the spectrum.

-

Tetramethylsilane (TMS): TMS is an inert, volatile compound with 12 equivalent protons that produce a single, sharp signal. It is used as a universal reference point (δ = 0.0 ppm) for chemical shifts.

-

Shimming: This process optimizes the homogeneity of the external magnetic field across the sample volume, resulting in sharper spectral lines and better resolution.

Interpretation of the ¹H NMR Spectrum

The spectrum is analyzed in terms of chemical shift (δ), integration, and multiplicity.

| Assignment | Structure Fragment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | Protons ortho to C=O | ~ 7.7 | Doublet (d) | ~ 8.5 | 2H |

| H-3, H-5 | Protons ortho to Br | ~ 7.6 | Doublet (d) | ~ 8.5 | 2H |

| N-H | Amide Proton | ~ 6.1 (variable) | Broad Triplet (br t) | ~ 5.5 | 1H |

| H-8 | -CH₂- (Methylene) | ~ 3.4 | Doublet of Quartets (dq) | J(H⁸,H⁹) ≈ 7.2, J(H⁸,NH) ≈ 5.5 | 2H |

| H-9 | -CH₃ (Methyl) | ~ 1.2 | Triplet (t) | ~ 7.2 | 3H |

Detailed Analysis:

-

Aromatic Region (δ 7.0-8.0 ppm):

-

The para-substitution creates an AA'BB' system, which often simplifies to appear as two distinct doublets.[4] The protons H-2 and H-6 are ortho to the electron-withdrawing carbonyl group and are thus more deshielded (shifted further downfield) than H-3 and H-5.[5] The protons H-3 and H-5 are ortho to the bromine atom. Both sets of protons are coupled only to each other, resulting in two doublets with a typical ortho-coupling constant (³J) of around 8.5 Hz.

-

-

Amide Proton (δ ~6.1 ppm):

-

The chemical shift of the N-H proton is highly variable and depends on solvent, temperature, and concentration due to its involvement in hydrogen bonding.[6][7][8] In a non-polar solvent like CDCl₃, it typically appears between 5.5 and 6.5 ppm. It couples with the two adjacent methylene (H-8) protons, appearing as a triplet (n+1 rule, 2+1=3). The signal is often broad due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange.

-

-

Ethyl Group (δ 1.0-4.0 ppm):

-

Methylene Protons (H-8, δ ~3.4 ppm): These protons are directly attached to the amide nitrogen, an electronegative atom, which deshields them significantly. They are coupled to two environments: the three methyl protons (H-9) and the single amide proton (N-H). This results in a complex splitting pattern called a doublet of quartets (dq). The quartet arises from coupling to the -CH₃ group (3+1=4), and this quartet is further split into a doublet by the N-H proton (1+1=2).

-

Methyl Protons (H-9, δ ~1.2 ppm): These protons are in a standard aliphatic environment and are the most shielded (upfield) in the molecule. They are coupled to the two methylene protons (H-8), resulting in a clean triplet (2+1=3) with a coupling constant of approximately 7.2 Hz.

-

Caption: ¹H-¹H spin-spin coupling network in this compound.

Part 2: ¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides a count of the unique carbon environments in a molecule and information about their electronic nature.[9] Spectra are typically acquired with proton decoupling, meaning each unique carbon appears as a single sharp line.

Interpretation of the ¹³C NMR Spectrum

The structure of this compound contains 7 unique carbon environments, and thus 7 signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Assignment | Structure Fragment | Expected δ (ppm) | Rationale for Chemical Shift |

| C-7 | C =O (Carbonyl) | ~ 167 | Highly deshielded due to the double bond to electronegative oxygen.[10] |

| C-1 | C -C=O (ipso-Aromatic) | ~ 135 | Attached to the electron-withdrawing carbonyl group. |

| C-3, C-5 | C H (ortho to Br) | ~ 132 | Standard aromatic carbon chemical shift. |

| C-2, C-6 | C H (ortho to C=O) | ~ 129 | Influenced by the adjacent carbonyl substituent. |

| C-4 | C -Br (ipso-Aromatic) | ~ 126 | Shielded relative to other aromatic carbons due to the heavy atom effect of bromine. |

| C-8 | -C H₂- (Methylene) | ~ 40 | Attached to electronegative nitrogen. |

| C-9 | -C H₃ (Methyl) | ~ 15 | Standard upfield aliphatic carbon signal. |

Detailed Analysis:

-

Carbonyl Carbon (C-7): The amide carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield around 167 ppm. This is a characteristic chemical shift for amide carbonyls.[11]

-

Aromatic Carbons (C-1 to C-6): The four signals for the six aromatic carbons appear in the typical range of 120-140 ppm.

-

The two quaternary carbons (C-1 and C-4) often have lower intensity signals. C-1, attached to the carbonyl group, is deshielded. C-4, bonded to bromine, is found at a relatively upfield position for a substituted aromatic carbon due to the "heavy atom effect."

-

The protonated carbons (C-2,6 and C-3,5) give more intense signals. Their precise assignment can be confirmed with advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates carbons with their directly attached protons.

-

-

Aliphatic Carbons (C-8, C-9):

-

The methylene carbon (C-8) is deshielded to ~40 ppm by the attached nitrogen atom.

-

The terminal methyl carbon (C-9) is the most shielded carbon, appearing at the far upfield end of the spectrum around 15 ppm.

-

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides an unambiguous confirmation of its molecular structure. The ¹H NMR spectrum reveals the connectivity of the proton framework through characteristic splitting patterns, while the ¹³C NMR spectrum confirms the presence of seven unique carbon environments. This guide demonstrates how a systematic approach to spectral interpretation, grounded in the fundamental principles of chemical shift and spin-spin coupling, serves as a powerful and self-validating tool for structural elucidation in a research and development setting.

References

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. journals.co.za [journals.co.za]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. compoundchem.com [compoundchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Mass Spectrometry Analysis of 4-bromo-N-ethylbenzamide: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities. This guide provides an in-depth technical overview of the mass spectrometric analysis of 4-bromo-N-ethylbenzamide, a halogenated aromatic amide. As a compound of interest in medicinal chemistry and organic synthesis, understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical and practical aspects of analyzing this compound using electron ionization mass spectrometry (EI-MS). We will explore the predictable fragmentation pathways, the interpretation of the resulting mass spectrum, and provide a foundational experimental protocol. The causality behind experimental choices and the principles of data interpretation will be emphasized to ensure a robust understanding.

Molecular Structure and Isotopic Considerations

This compound possesses a well-defined structure that dictates its fragmentation behavior. Key features include a brominated phenyl ring, an amide linkage, and an N-ethyl group. The presence of bromine is a significant consideration in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[1] This isotopic distribution results in a characteristic "M+2" peak for the molecular ion and any bromine-containing fragments, where the two peaks are of nearly equal intensity and separated by two mass-to-charge units (m/z). This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds in a mass spectrum.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a "hard" ionization technique that utilizes a high-energy electron beam to ionize the sample molecules.[2][3] This process imparts significant internal energy, leading to extensive and often predictable fragmentation.[2][4] This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation.

Sample Preparation and Introduction

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the mass spectrum. Standard purification techniques such as recrystallization or chromatography may be employed.

-

Sample Introduction: For a volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) are suitable introduction methods.

-

Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of the probe. The probe is inserted into the ion source, and the sample is vaporized by heating.

-

Gas Chromatography (GC-MS): The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the gas chromatograph. The GC column separates the analyte from any impurities before it enters the mass spectrometer's ion source. This is the preferred method for complex mixtures.[2]

-

Mass Spectrometer Parameters

The following are typical starting parameters for the EI-MS analysis of this compound. Optimization may be required based on the specific instrument.

| Parameter | Value | Rationale |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. |

| Electron Energy | 70 eV | A standard energy that provides efficient ionization and consistent fragmentation patterns across different instruments.[3][5] |

| Ion Source Temp. | 200-250 °C | Ensures complete vaporization of the sample without thermal degradation. |

| Mass Range | 50-350 m/z | Covers the molecular ion and expected fragment ions. |

| Scan Rate | 1-2 scans/sec | Provides sufficient data points across a chromatographic peak if using GC-MS. |

Ionization and Fragmentation Analysis

Upon entering the ion source, this compound (molecular weight: 228.08 g/mol for ⁷⁹Br and 230.08 g/mol for ⁸¹Br) undergoes ionization to form a radical cation, the molecular ion (M•+).

M + e⁻ → [M]•+ + 2e⁻

The molecular ion is energetically unstable and will undergo a series of fragmentation reactions to produce smaller, more stable ions. The major fragmentation pathways are predicted to be alpha-cleavage and cleavage of the amide bond.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

Interpretation of Key Fragment Ions